molecular formula C15H15N3O3S B224935 1-(4-Ethoxy-3-methylphenyl)sulfonylbenzotriazole

1-(4-Ethoxy-3-methylphenyl)sulfonylbenzotriazole

Cat. No. B224935
M. Wt: 317.4 g/mol
InChI Key: OPJXNEFUTWTDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxy-3-methylphenyl)sulfonylbenzotriazole, commonly known as EMBT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EMBT belongs to the family of sulfonylbenzotriazoles and is widely used as a photostabilizer in various industrial applications. However, the compound's unique chemical properties make it a promising candidate for scientific research in the fields of biochemistry and physiology.

Mechanism of Action

EMBT functions by absorbing UV radiation and converting it into harmless heat energy. This property makes it an effective photoprotective agent for living cells. Additionally, EMBT can also act as a singlet oxygen quencher, preventing the formation of reactive oxygen species that can damage cellular components.
Biochemical and Physiological Effects:
EMBT has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that EMBT can inhibit the activity of certain enzymes, such as protein kinases and phosphatases. Additionally, EMBT has been shown to have anti-inflammatory properties and can inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using EMBT in scientific research is its photostabilizing properties. This property allows for longer exposure times during imaging experiments, resulting in higher quality data. However, EMBT's effectiveness is dependent on the wavelength of light used, and it may not be effective for all imaging applications. Additionally, EMBT can be toxic at high concentrations, limiting its use in certain experiments.

Future Directions

There are several potential future directions for research involving EMBT. One area of interest is the compound's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of EMBT and its potential applications in other areas of scientific research. Finally, the development of new derivatives of EMBT may lead to compounds with improved properties and increased efficacy.

Synthesis Methods

The synthesis of EMBT involves the reaction of 4-Ethoxy-3-methylphenylamine with benzenesulfonyl chloride in the presence of triethylamine. The resulting compound is then subjected to cyclization using sodium hydride and 1,2,4-triazole to obtain EMBT in high yield.

Scientific Research Applications

EMBT has been extensively studied for its potential applications in scientific research. The compound's photostabilizing properties make it an ideal candidate for use in fluorescent imaging and microscopy. EMBT has been used as a fluorescent probe to study protein-protein interactions, DNA damage, and cell signaling pathways.

properties

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

1-(4-ethoxy-3-methylphenyl)sulfonylbenzotriazole

InChI

InChI=1S/C15H15N3O3S/c1-3-21-15-9-8-12(10-11(15)2)22(19,20)18-14-7-5-4-6-13(14)16-17-18/h4-10H,3H2,1-2H3

InChI Key

OPJXNEFUTWTDNH-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.